molecular formula C13H21NO6 B13534857 1-Boc-3-(ethoxycarbonyl)pyrrolidine-3-carboxylic Acid

1-Boc-3-(ethoxycarbonyl)pyrrolidine-3-carboxylic Acid

Cat. No.: B13534857
M. Wt: 287.31 g/mol
InChI Key: AVVGCRWEQAVPNL-UHFFFAOYSA-N
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Description

1-Boc-3-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C12H21NO4. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an ethoxycarbonyl group attached to the pyrrolidine ring. This compound is commonly used in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules .

Preparation Methods

The synthesis of 1-Boc-3-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Boc-3-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids (e.g., TFA), bases (e.g., sodium hydroxide), and nucleophiles (e.g., amines, alcohols). Major products formed from these reactions include the free amine, carboxylic acid, and substituted derivatives.

Scientific Research Applications

1-Boc-3-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Boc-3-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid is primarily related to its role as a synthetic intermediate. The Boc protecting group provides stability to the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical interactions, including binding to enzymes and receptors. The ethoxycarbonyl group can also be modified to introduce different functional groups, enhancing the compound’s versatility in chemical synthesis .

Comparison with Similar Compounds

1-Boc-3-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dual protection of the amino and carboxylic acid groups, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-ethoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO6/c1-5-19-10(17)13(9(15)16)6-7-14(8-13)11(18)20-12(2,3)4/h5-8H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVGCRWEQAVPNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(C1)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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